Cas no 1936563-97-1 (3-(1-cyanocyclobutyl)propanoic acid)

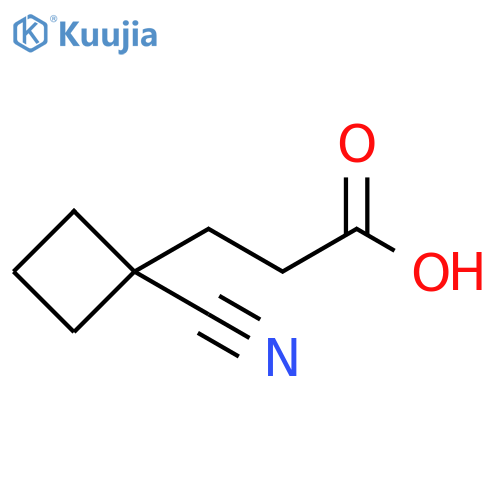

1936563-97-1 structure

商品名:3-(1-cyanocyclobutyl)propanoic acid

3-(1-cyanocyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1-cyanocyclobutyl)propanoic acid

-

- インチ: 1S/C8H11NO2/c9-6-8(3-1-4-8)5-2-7(10)11/h1-5H2,(H,10,11)

- InChIKey: MMJHIBVQLANDKM-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)(CCC(O)=O)CCC1

3-(1-cyanocyclobutyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151238-0.05g |

3-(1-cyanocyclobutyl)propanoic acid |

1936563-97-1 | 95% | 0.05g |

$202.0 | 2023-07-06 | |

| Enamine | EN300-151238-0.1g |

3-(1-cyanocyclobutyl)propanoic acid |

1936563-97-1 | 95% | 0.1g |

$301.0 | 2023-07-06 | |

| Enamine | EN300-151238-50mg |

3-(1-cyanocyclobutyl)propanoic acid |

1936563-97-1 | 95.0% | 50mg |

$202.0 | 2023-09-27 | |

| Aaron | AR028ZWV-50mg |

3-(1-cyanocyclobutyl)propanoicacid |

1936563-97-1 | 95% | 50mg |

$303.00 | 2025-02-17 | |

| 1PlusChem | 1P028ZOJ-250mg |

3-(1-cyanocyclobutyl)propanoicacid |

1936563-97-1 | 95% | 250mg |

$595.00 | 2024-06-17 | |

| 1PlusChem | 1P028ZOJ-500mg |

3-(1-cyanocyclobutyl)propanoicacid |

1936563-97-1 | 95% | 500mg |

$902.00 | 2024-06-17 | |

| 1PlusChem | 1P028ZOJ-5g |

3-(1-cyanocyclobutyl)propanoicacid |

1936563-97-1 | 95% | 5g |

$3183.00 | 2024-06-17 | |

| 1PlusChem | 1P028ZOJ-100mg |

3-(1-cyanocyclobutyl)propanoicacid |

1936563-97-1 | 95% | 100mg |

$434.00 | 2024-06-17 | |

| Enamine | EN300-151238-0.5g |

3-(1-cyanocyclobutyl)propanoic acid |

1936563-97-1 | 95% | 0.5g |

$679.0 | 2023-07-06 | |

| Enamine | EN300-151238-2.5g |

3-(1-cyanocyclobutyl)propanoic acid |

1936563-97-1 | 95% | 2.5g |

$1707.0 | 2023-07-06 |

3-(1-cyanocyclobutyl)propanoic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1936563-97-1 (3-(1-cyanocyclobutyl)propanoic acid) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量